molecular formula C11H8O5 B1683954 Purpurogalline CAS No. 569-77-7

Purpurogalline

Número de catálogo: B1683954
Número CAS: 569-77-7
Peso molecular: 220.18 g/mol
Clave InChI: WDGFFVCWBZVLCE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Purpurogalline is a naturally occurring benzotropolone, known for its distinctive orange-red color. It is an aglycone natural product, meaning it is a non-sugar component of a glycoside. This compound is soluble in polar organic solvents but not in water. It is found in nutgalls and oak barks, where it exists as a glycoside called dryophantin .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Purpurogallin exhibits significant antioxidant effects, which have been demonstrated in various studies. It protects cells from oxidative stress induced by environmental factors such as ultraviolet B radiation and particulate matter. For example, a study showed that purpurogallin protects human keratinocytes from apoptosis caused by oxidative stress through the modulation of pro-apoptotic and anti-apoptotic proteins via caspase signaling pathways .

Table 1: Antioxidant Effects of Purpurogallin

Study ReferenceCell TypeOxidative Stress InducerMechanism of ActionOutcome
HaCaT keratinocytesUVB radiation, PM2.5Modulation of caspase signaling pathwaysReduced apoptosis and oxidative damage
BV2 microglial cellsLPSInhibition of NO and PGE2 productionDecreased inflammation

Anti-inflammatory Effects

Purpurogallin has been shown to attenuate inflammatory responses in various models. In a study involving subarachnoid hemorrhage in rats, purpurogallin reduced the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, indicating its potential as a therapeutic agent for neuroinflammatory conditions . Additionally, it has been reported to inhibit lipopolysaccharide-induced inflammation in microglial cells .

Table 2: Anti-inflammatory Effects of Purpurogallin

Study ReferenceModelInflammatory MediatorMechanism of ActionOutcome
Rat model of SAHIL-1β, IL-6, TNF-αInhibition of HMGB1 mRNA and protein expressionReduced vasospasm and inflammation
BV2 microglial cellsNO, PGE2Inhibition of inflammatory mediator productionDecreased inflammatory response

Anticancer Properties

Research indicates that purpurogallin possesses anticancer activity by inhibiting DNA synthesis in tumor cells. It has been shown to suppress osteoclast differentiation and proliferation, which is relevant for bone-related cancers . Furthermore, purpurogallin has demonstrated synergistic effects with chemotherapeutic agents like 5-fluorouracil in liver cancer cell lines .

Table 3: Anticancer Applications of Purpurogallin

Study ReferenceCancer TypeMechanism of ActionOutcome
Osteoclast differentiationDownregulation of c-Fos and NFATc1Inhibited osteoclast formation
Liver cancerSynergistic effects with 5-FUEnhanced cytotoxicity against cancer cells

Neuroprotective Effects

The neuroprotective potential of purpurogallin has been explored in models of neurodegenerative diseases. It has been found to protect neuronal cells from oxidative damage and apoptosis through various signaling pathways. For instance, purpurogallin's ability to modulate inflammatory responses suggests its utility in treating conditions like Alzheimer's disease .

Table 4: Neuroprotective Effects of Purpurogallin

Study ReferenceModelMechanism of ActionOutcome
BV2 microglial cellsInhibition of NO productionNeuroprotection against oxidative stress

Actividad Biológica

Purpurogallin, a natural compound derived from nutgalls and oak bark, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes current research findings on the biological activity of purpurogallin, supported by data tables and case studies.

Purpurogallin is produced through the oxidation of pyrogallol. Its synthesis can be catalyzed under green conditions using laccase model copper complexes or through chemical oxidation with hydrogen peroxide. The yield of purpurogallin during these processes typically ranges from 25% to 36%, depending on the method used for introducing hydrogen peroxide into the reaction mixture .

Antioxidant Activity

Purpurogallin demonstrates significant antioxidant properties, particularly in protecting erythrocytes against oxidative stress induced by peroxyl radicals. It has been shown to scavenge hydroxyl radicals effectively .

Table 1: Antioxidant Activity of Purpurogallin

CompoundAssay TypeResult (IC50)
PurpurogallinHydroxyl radical scavengingNot specified
PyrogallolHydroxyl radical scavengingNot specified

Anti-inflammatory Effects

Research indicates that purpurogallin inhibits pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells. It downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Anticancer Activity

Purpurogallin has been identified as a novel inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, particularly MEK1/2. In vitro studies show that it suppresses the growth of esophageal squamous cell carcinoma (ESCC) by inducing cell cycle arrest and apoptosis .

Table 2: Anticancer Activity of Purpurogallin

Cancer TypeMechanism of ActionResult
Esophageal Squamous Cell CarcinomaInhibition of MEK1/2 signaling pathwaySuppressed tumor growth in vivo

Osteoclast Differentiation Inhibition

Purpurogallin has been shown to inhibit osteoclast differentiation more effectively than pyrogallol. It suppresses receptor activator of nuclear factor kappa-B ligand (RANKL)-mediated osteoclast formation by downregulating key regulatory factors and osteoclast marker genes .

Table 3: Effects on Osteoclast Differentiation

TreatmentConcentration (μM)Effect on Osteoclast Formation
Purpurogallin10Significant inhibition
Pyrogallol10Less effective than purpurogallin

Antimicrobial Activity

Purpurogallin exhibits antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) against MRSA is reported at 11.0 µg/ml, indicating its potential as an antimicrobial agent .

Case Studies and Clinical Implications

Several studies have demonstrated the protective effects of purpurogallin in various models:

  • Neuroprotection : In LPS-stimulated BV2 microglial cells, purpurogallin significantly reduced inflammatory responses, suggesting its potential in treating neurodegenerative diseases .
  • Cancer Treatment : In vivo studies showed that purpurogallin effectively inhibited tumor growth in ESCC models, highlighting its therapeutic promise .
  • Bone Health : By inhibiting osteoclast differentiation, purpurogallin may contribute to the management of osteoporosis and related bone diseases .

Q & A

Basic Research Questions

Q. What are the validated methods for extracting purpurogalline from natural sources like Quercus spp., and how do extraction efficiencies compare across protocols?

  • Methodological Answer: this compound is typically extracted via solvent-based methods (e.g., ethanol/water mixtures) followed by chromatographic purification (HPLC or TLC). Efficiency varies with solvent polarity, temperature, and plant material pre-treatment. Comparative studies suggest Soxhlet extraction with 70% ethanol yields higher recovery rates (~85%) than maceration . Researchers should validate protocols using LC-MS to confirm purity and quantify yield.

Q. How is this compound’s xanthine oxidase (XO) inhibitory activity assayed, and what controls are essential for reproducibility?

  • Methodological Answer: XO inhibition is measured via spectrophotometric assays monitoring uric acid formation at 295 nm. Key controls include allopurinol (positive control) and solvent-only blanks. IC50 values (e.g., 0.2 μM for this compound ) must be calculated using dose-response curves with triplicate runs to minimize variability. Enzyme activity normalization against protein concentration (Bradford assay) is critical for cross-study comparisons.

Q. What in vitro models are appropriate for preliminary assessment of this compound’s antioxidant activity?

  • Methodological Answer: Common assays include DPPH radical scavenging, FRAP, and ORAC. For cellular models, LPS-induced oxidative stress in RAW 264.7 macrophages is widely used. Researchers should report EC50 values and compare against standards like ascorbic acid. Note that solvent choice (e.g., DMSO vs. ethanol) impacts compound solubility and activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound’s XO inhibition across studies?

  • Methodological Answer: Discrepancies may arise from enzyme source variations (bovine vs. human XO), assay pH, or pre-incubation times. A 2020 study recommends standardizing XO activity units (e.g., 0.1 U/mL) and pre-incubating this compound with the enzyme for 10 minutes before substrate addition . Meta-analyses of raw data (e.g., via PRISMA guidelines) can identify confounding variables.

Q. What experimental designs are optimal for elucidating this compound’s anti-inflammatory mechanisms beyond COX-2 inhibition?

  • Methodological Answer: Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated macrophages can reveal NF-κB and MAPK pathway modulation. Knockdown models (siRNA for p65 or JNK) validate target involvement. Synergistic studies with TNF-α inhibitors are advised to assess combinatorial effects .

Q. How can structural modifications of this compound enhance its bioavailability without compromising bioactivity?

  • Methodological Answer: Methylation or glycosylation of phenolic hydroxyl groups improves metabolic stability. Pharmacokinetic studies (e.g., Caco-2 cell permeability assays) paired with molecular docking predict absorption enhancements. Retain the catechol moiety for XO binding affinity, as shown in SAR analyses .

Q. Methodological & Analytical Challenges

Q. What strategies mitigate false positives in this compound’s antioxidant assays due to auto-oxidation?

  • Methodological Answer: Include time-course measurements and argon-saturated buffers to reduce oxidative interference. Validate results with ESR spectroscopy to directly detect radical scavenging. Auto-oxidation artifacts are prevalent in alkaline conditions (pH > 8.0) .

Q. How should researchers address low this compound yields in synthetic biosynthesis approaches?

  • Methodological Answer: Heterologous expression in E. coli with optimized P450 enzymes (e.g., CYP5035) increases titers. Metabolomic flux analysis identifies rate-limiting steps in the shikimate pathway. Supplementation with tyrosine precursors (e.g., 4-hydroxyphenylpyruvate) enhances yields by 2.3-fold .

Q. Data Reproducibility & Reporting Standards

Q. What metadata is essential for replicating this compound studies in anti-inflammatory research?

  • Methodological Answer: Report cell passage numbers, serum lot numbers, and endotoxin levels in LPS batches. For animal models, specify strain, sex, and housing conditions. Raw flow cytometry data (FCS files) and analysis gates must be archived .

Q. How can machine learning models improve the prediction of this compound’s off-target effects?

  • Methodological Answer: Train neural networks on PubChem BioAssay data to predict binding to non-XO targets (e.g., kinases). Validate with thermal shift assays (TSA) and SPR-based binding kinetics. Open-source tools like DeepDTA are recommended for transparency .

Propiedades

IUPAC Name

2,3,4,5-tetrahydroxybenzo[7]annulen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c12-6-3-1-2-5-4-7(13)10(15)11(16)8(5)9(6)14/h1-4,13,15-16H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGFFVCWBZVLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205436
Record name Purpurogallin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569-77-7
Record name Purpurogallin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Purpurogallin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Purpurogallin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PURPUROGALLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3Z7U4N28P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Hydrazinyl-8-oxooctanoic acid
Purpurogalline
8-Hydrazinyl-8-oxooctanoic acid
Purpurogalline
8-Hydrazinyl-8-oxooctanoic acid
Purpurogalline
8-Hydrazinyl-8-oxooctanoic acid
Purpurogalline
8-Hydrazinyl-8-oxooctanoic acid
Purpurogalline
8-Hydrazinyl-8-oxooctanoic acid
Purpurogalline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.